molecular formula C13H13N3O2S B14227194 Propanedinitrile, [[(3,4-dimethoxyphenyl)amino](methylthio)methylene]- CAS No. 824397-62-8

Propanedinitrile, [[(3,4-dimethoxyphenyl)amino](methylthio)methylene]-

Cat. No.: B14227194
CAS No.: 824397-62-8
M. Wt: 275.33 g/mol
InChI Key: MRHRAKRBBJIEJB-UHFFFAOYSA-N
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Description

Propanedinitrile, [(3,4-dimethoxyphenyl)aminomethylene]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a propanedinitrile group attached to a 3,4-dimethoxyphenylamino group through a methylene bridge with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, [(3,4-dimethoxyphenyl)aminomethylene]- typically involves the reaction of 3,4-dimethoxyaniline with a suitable methylene donor and a methylthio group donor. Common synthetic routes include:

    Condensation Reactions:

    Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(3,4-dimethoxyphenyl)aminomethylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methylene or methylthio groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Acidic or basic catalysts may be used to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Propanedinitrile, [(3,4-dimethoxyphenyl)aminomethylene]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanedinitrile, [(3,4-dimethoxyphenyl)aminomethylene]- involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.

    Receptor Binding: Binding to cellular receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler analog with two cyano groups attached to a methylene group.

    Cyanoacetonitrile: Contains a cyano group and an acetonitrile group.

    Dicyanomethane: Features two cyano groups attached to a single carbon atom.

Uniqueness

Propanedinitrile, [(3,4-dimethoxyphenyl)aminomethylene]- is unique due to the presence of the 3,4-dimethoxyphenylamino group and the methylthio substituent, which confer distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

824397-62-8

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

2-[(3,4-dimethoxyanilino)-methylsulfanylmethylidene]propanedinitrile

InChI

InChI=1S/C13H13N3O2S/c1-17-11-5-4-10(6-12(11)18-2)16-13(19-3)9(7-14)8-15/h4-6,16H,1-3H3

InChI Key

MRHRAKRBBJIEJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=C(C#N)C#N)SC)OC

Origin of Product

United States

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